molecular formula C13H15N3O3 B11854042 3-(Cyclohexyloxy)-5-nitro-1H-indazole

3-(Cyclohexyloxy)-5-nitro-1H-indazole

Cat. No.: B11854042
M. Wt: 261.28 g/mol
InChI Key: ZXMZXNQOHAFVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexyloxy)-5-nitro-1H-indazole is an organic compound that features a cyclohexyloxy group and a nitro group attached to an indazole ring Indazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole typically involves the nitration of an indazole derivative followed by the introduction of the cyclohexyloxy group. One common method is to start with 5-nitroindazole, which can be synthesized by nitrating indazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitroindazole is then reacted with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidation of the indazole ring can lead to the formation of indazole-3-carboxylic acid derivatives.

    Reduction: Reduction of the nitro group results in the formation of 3-(Cyclohexyloxy)-5-amino-1H-indazole.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexyloxy)-5-nitro-1H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexyloxy)-5-amino-1H-indazole: This compound is similar but has an amino group instead of a nitro group.

    3-(Cyclohexyloxy)-1H-indazole: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.

    5-Nitroindazole: This compound lacks the cyclohexyloxy group and serves as a precursor in the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Uniqueness

This compound is unique due to the presence of both the cyclohexyloxy and nitro groups, which can influence its chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and provide opportunities for further functionalization in synthetic chemistry.

Biological Activity

3-(Cyclohexyloxy)-5-nitro-1H-indazole is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a nitro group at the 5-position of the indazole ring, which is crucial for its biological activity. The presence of the cyclohexyloxy substituent enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of indazole, including this compound, exhibit notable antimicrobial properties. Specifically, compounds within this class have demonstrated:

  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting a broad-spectrum antibacterial potential.
  • Antifungal Activity : The nitro group is linked to the generation of reactive oxygen species (ROS), which can damage microbial cells, enhancing antifungal efficacy .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of indazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Key findings include:

  • Trypanocidal Effects : Compounds similar to this compound exhibit significant trypanocidal activity, with selectivity indices indicating low cytotoxicity to mammalian cells. For instance, related derivatives showed IC50 values ranging from 1.04 to 6.17 µM against epimastigotes .
  • Mechanism of Action : The nitro group facilitates the production of free radicals, leading to apoptosis in parasites. Computational studies suggest that these compounds interact with critical residues in enzymes essential for parasite metabolism .

In Vitro Studies on Antiparasitic Activity

A study evaluating various nitroindazole derivatives found that those with optimal lipophilicity displayed enhanced activity against T. cruzi. The following table summarizes key findings from this research:

Compound NameIC50 (µM)Selectivity IndexActivity Type
This compoundTBDTBDTrypanocidal
5-Nitroindazolin-3-one1.1>10Trypanocidal
Other Derivatives1.04 - 6.17>20Antibacterial/Antifungal

Note: TBD = To Be Determined; further studies are required for specific IC50 values for this compound.

Electron Microscopy Studies

Transmission and scanning electron microscopy have been employed to visualize the effects of indazole derivatives on promastigotes of Leishmania. These studies confirmed structural damage caused by treatment with compounds like this compound, supporting their potential as antileishmanial agents .

Conclusion and Future Directions

The biological activity of this compound positions it as a promising candidate for further development in antimicrobial and antiparasitic therapies. Ongoing research should focus on:

  • Optimization of Structure : Investigating variations in substituents to enhance efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal models to evaluate therapeutic potential and safety profiles.
  • Mechanistic Studies : Elucidating detailed mechanisms of action to inform drug design.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-cyclohexyloxy-5-nitro-1H-indazole

InChI

InChI=1S/C13H15N3O3/c17-16(18)9-6-7-12-11(8-9)13(15-14-12)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15)

InChI Key

ZXMZXNQOHAFVMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.